molecular formula C8H6ClNO4 B1455303 2-Chloro-4-methyl-5-nitrobenzoic acid CAS No. 101580-96-5

2-Chloro-4-methyl-5-nitrobenzoic acid

Cat. No. B1455303
M. Wt: 215.59 g/mol
InChI Key: QVOBSRFDFRRCNC-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

To a solution of 2-chloro-4-methyl-5-nitrobenzoic acid (CAS; 101580-96-5, 15 g, 69.6 mmol) and triethylamine (11.1 mL, 80 mmol) in THF (200 mL) was added 1,1,1-trichloro-2-methylpropan-2-yl carbonochloridate (19.2 g, 80 mmol) at 0° C., and then the mixture was stirred at 0° C. for 1 hr. The resulting white solid was filtered off through Celite®. The solid was washed by THF (20 mL). To the filtrate was added NaBH4 (3.2 g, 83 mmol) at 0° C., followed by H2O (50 mL). The mixture was stirred at 0° C. for 0.5 h, and then stirred at room temperature for 1.25 h. The reaction was quenched by half satd. KHSO4. The layers were separated and the aqueous layer was extracted with CH2Cl2. The organic layers were combined, washed with H2O and brine, dried over Na2SO4, and then filtered through a silica pad. The SiO2 cake was washed with EtOAc. The residue was concentrated and then triturated with heptane. The resulting solid was collected by filtration to give the title compound. 1H NMR (400 MHz, ACETONITRILE-d3) δ 8.11 (s, 1H), 7.47 (s, 1H), 4.68 (s, 2H), 2.53 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[C:4](O)=[O:5].C(N(CC)CC)C.C(Cl)(=O)OC(C)(C)C(Cl)(Cl)Cl.[BH4-].[Na+]>C1COCC1.O>[Cl:1][C:2]1[CH:10]=[C:9]([CH3:11])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:3]=1[CH2:4][OH:5] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
11.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.2 g
Type
reactant
Smiles
C(OC(C(Cl)(Cl)Cl)(C)C)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered off through Celite®
WASH
Type
WASH
Details
The solid was washed by THF (20 mL)
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 0.5 h
Duration
0.5 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 1.25 h
Duration
1.25 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by half satd
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
WASH
Type
WASH
Details
washed with H2O and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered through a silica pad
WASH
Type
WASH
Details
The SiO2 cake was washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated
CUSTOM
Type
CUSTOM
Details
triturated with heptane
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C)[N+](=O)[O-])CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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